1,4-Dibromo-2,5-difluoro-3-nitrobenzene
Overview
Description
1,4-Dibromo-2,5-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6HBr2F2NO2 and a molecular weight of 316.88 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-difluoro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the bromination of 1,4-difluorobenzene followed by nitration using fuming nitric acid in the presence of concentrated sulfuric acid . The reaction is typically carried out at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-difluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or aniline in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas and Pd/C catalyst under mild pressure and temperature.
Major Products:
- Substitution reactions yield substituted benzene derivatives.
- Reduction reactions produce 1,4-dibromo-2,5-difluoro-3-aminobenzene.
- Coupling reactions result in biaryl compounds with various functional groups .
Scientific Research Applications
1,4-Dibromo-2,5-difluoro-3-nitrobenzene is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-difluoro-3-nitrobenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring makes it highly reactive towards nucleophiles, facilitating various substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.
1,4-Dibromo-2-nitrobenzene: Lacks fluorine atoms, affecting its electronic properties and reactivity.
1,4-Difluoro-2,5-dinitrobenzene: Contains additional nitro groups, increasing its reactivity towards reduction reactions.
Uniqueness: 1,4-Dibromo-2,5-difluoro-3-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups, which impart distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications, offering a balance between reactivity and stability.
Properties
IUPAC Name |
1,4-dibromo-2,5-difluoro-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)4(8)6(5(2)10)11(12)13/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKNAWYZYPTGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702640-58-2 | |
Record name | 1,4-dibromo-2,5-difluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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